3,4-Bis(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h1-3,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOZOFYROVHYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608383 | |
| Record name | 3,4-Bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54850-27-0 | |
| Record name | 3,4-Bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3,4 Bis Trifluoromethyl Phenol
Electrophilic and Nucleophilic Aromatic Substitution Reactions in Trifluoromethylated Phenols
The reactivity of the aromatic ring in trifluoromethylated phenols towards substitution reactions is influenced by the competing effects of the hydroxyl and trifluoromethyl substituents.
Electrophilic Aromatic Substitution:
The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions by donating electron density to the ring through resonance. britannica.com Conversely, the trifluoromethyl group is strongly deactivating and meta-directing due to its inductive electron-withdrawing nature. lkouniv.ac.inyoutube.com
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is generally difficult on phenol (B47542) rings but is facilitated by the presence of strong electron-withdrawing groups. nih.gov The two trifluoromethyl groups on 3,4-Bis(trifluoromethyl)phenol make the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. mdpi.com
A key transformation in this category is deoxyfluorination, which involves the nucleophilic substitution of the hydroxyl group itself to form an aryl fluoride (B91410). nih.gov This reaction converts the C-OH bond to a C-F bond and can be accomplished using specialized reagents. harvard.eduacs.org For instance, methods involving the conversion of the phenol to an aryl fluorosulfonate intermediate, which is then displaced by a fluoride ion, have proven effective for a diverse range of phenols. acs.org The electron-deficient nature of the 3,4-bis(trifluoromethyl)phenyl ring would likely facilitate the final C-F bond-forming step in such a sequence.
Acid-Base Equilibria and Acidity Constants (pKa) of Bis(trifluoromethyl)phenols
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing substituents stabilize the negative charge on the phenoxide ion, thereby increasing the acidity of the parent phenol (i.e., lowering its pKa value). youtube.comnih.gov
The table below illustrates the impact of trifluoromethyl substitution on the acidity of phenol.
| Compound | pKa Value |
| Phenol | ~9.99 |
| 4-(Trifluoromethyl)phenol | 9.39 drugbank.com |
| 3,5-Bis(trifluoromethyl)phenol (B1329299) | 8.03 ut.ee |
This table is interactive. Click on the headers to sort the data.
Redox Chemistry Investigations of Fluorinated Phenolic Compounds
The redox chemistry of fluorinated phenols involves the oxidation of the phenolic hydroxyl group. Studies on various trifluoromethyl-substituted phenols have shown they can be oxidized to form phenoxyl radicals. ebi.ac.uk The stability and subsequent reaction pathways of these radicals are influenced by the substituents on the aromatic ring.
Research on compounds like 3-(trifluoromethyl)phenol (B45071) and 3,5-bis(trifluoromethyl)phenol has demonstrated that they are susceptible to photo-oxidation, for example, by singlet molecular oxygen or hydrogen phosphate (B84403) radicals. ebi.ac.uk The reaction proceeds through the formation of a trifluoromethylphenoxyl radical intermediate. These reactive intermediates can then undergo further reactions, such as dimerization, to form more complex products like biphenyl (B1667301) derivatives. ebi.ac.uk Given its structure, this compound is expected to exhibit similar behavior, undergoing oxidation to form a corresponding phenoxyl radical, which would then be a key intermediate in its degradation or transformation pathways.
Investigations of Hydroxyl Group Reactivity
The hydroxyl group of this compound is a key site for chemical modification. Besides its acidic proton, the oxygen atom can act as a nucleophile in reactions like etherification and esterification.
A significant reaction involving the hydroxyl group of fluorinated phenols is deoxyfluorination. This process replaces the hydroxyl group with a fluorine atom, providing a route to fluoroarenes from readily available phenols. nih.govharvard.edu Reagents like PhenoFluor and PhenoFluorMix have been specifically developed for this transformation, which proceeds via an intermediate where the hydroxyl group is converted into a better leaving group. harvard.eduacs.org
Furthermore, the hydroxyl group can undergo O-trifluoromethylation to form a trifluoromethoxy group (-OCF3). This transformation typically requires blocking the ortho and para positions to prevent C-trifluoromethylation of the ring and using specialized electrophilic trifluoromethylating reagents.
The reactivity of phenolic hydroxyl groups can also vary based on their chemical environment within a larger molecule. semanticscholar.org In the context of this compound, the electron-withdrawing nature of the -CF3 groups reduces the nucleophilicity of the hydroxyl oxygen compared to unsubstituted phenol, which may necessitate specific catalysts or reaction conditions for transformations like ether or ester formation.
Advanced Spectroscopic and Analytical Characterization of 3,4 Bis Trifluoromethyl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 3,4-Bis(trifluoromethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed map of the molecule's atomic connectivity and environment.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
¹H NMR spectroscopy would reveal the chemical shifts and coupling constants of the protons on the aromatic ring. The substitution pattern would lead to a distinct splitting pattern, and the integration of the signals would confirm the number of protons in each environment.
¹³C NMR would identify all the carbon atoms in the molecule, including the two trifluoromethyl carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl groups and the hydroxyl group.
¹⁹F NMR is particularly crucial for fluorinated compounds. It would show distinct signals for the two trifluoromethyl groups, and their chemical shifts would be highly sensitive to their position on the aromatic ring. Any coupling between the fluorine nuclei and adjacent protons would also be observable.
Predicted NMR Data for this compound (Illustrative) Note: The following table is a hypothetical representation of expected data and is not based on published experimental results.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | d, dd, s | JH-H, JH-F |
| ¹³C | 110 - 160 | s, q | JC-F |
| ¹⁹F | -60 to -65 | s | - |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the NMR signals and confirm the connectivity, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy) would establish the correlations between coupled protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for confirming the placement of the trifluoromethyl groups relative to the hydroxyl group and the aromatic protons.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure and Bonding
FT-IR (Fourier-Transform Infrared) Spectroscopy would be expected to show characteristic absorption bands for the O-H stretching of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching, aromatic C-H and C=C stretching vibrations, and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl groups.
FT-Raman Spectroscopy would complement the FT-IR data. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the symmetric C-F stretching modes would likely produce strong signals.
Expected Vibrational Frequencies for this compound (Illustrative) Note: This table is a hypothetical representation of expected data and is not based on published experimental results.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 |
| C-F stretch | 1100-1350 (strong) | 1100-1350 |
| C-O stretch | 1200-1260 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the chromophores present, which in this case are the substituted benzene (B151609) ring. The presence of the hydroxyl and trifluoromethyl groups would be expected to cause shifts in the absorption bands compared to unsubstituted benzene due to their electronic effects (auxochromic and chromophoric effects). Studies in different solvents could also reveal information about solvent-solute interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would be expected to involve the loss of fragments such as a trifluoromethyl group (CF₃), carbon monoxide (CO) from the phenolic ring, and other characteristic cleavages. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.
Hypothetical Mass Spectrometry Fragmentation Data for this compound Note: This table is a hypothetical representation of expected data and is not based on published experimental results.
| m/z Value | Possible Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-CF₃]⁺ | Loss of a trifluoromethyl group |
| [M-CO]⁺ | Loss of carbon monoxide |
| [C₆H₄F₃O]⁺ | Various isomeric fragments |
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are central to the separation and quantification of this compound from complex matrices. High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed, often preceded by a sample preparation step like Solid-Phase Extraction (SPE).
The separation of positional isomers, such as those of trifluorophenylacetic acid, has been successfully achieved using polar-embedded C8 columns. This suggests that a similar stationary phase could be effective for separating this compound from its isomers. Phenyl-based stationary phases also offer alternative selectivity for aromatic compounds and could be suitable for resolving positional isomers of bis(trifluoromethyl)phenols. mtc-usa.com
A typical starting point for method development would involve a C18 or a phenyl-based column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to suppress ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the analyte.
Table 1: Representative HPLC Conditions for Analysis of Related Fluorinated Aromatic Compounds
| Parameter | Condition |
| Column | Polar-embedded C8 or Phenyl Hydride |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
This table presents hypothetical yet representative conditions based on the analysis of structurally similar compounds.
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Phenols can be analyzed directly or after derivatization to improve their chromatographic properties and detection sensitivity. U.S. EPA Method 8041A provides a framework for the analysis of phenols by GC, which can be adapted for this compound. thermofisher.com
For the analysis of underivatized phenols, a Flame Ionization Detector (FID) is typically used. However, the presence of two trifluoromethyl groups in this compound makes it an excellent candidate for detection by an Electron Capture Detector (ECD), which is highly sensitive to electrophilic functional groups. For mass spectrometric detection (GC-MS), characteristic fragment ions would be monitored for quantification and confirmation.
Derivatization of the acidic phenolic proton can reduce peak tailing and improve chromatographic performance. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the phenol (B47542) to its more volatile trimethylsilyl (B98337) ether.
Table 2: Potential GC Conditions for this compound Analysis (based on EPA Method 528 for Phenols)
| Parameter | Condition |
| Column | TraceGOLD TG-5SilMS (or equivalent 5% phenyl/95% dimethyl polysiloxane) |
| Injector | Splitless, 275 °C |
| Oven Program | 60 °C (hold 5 min), then 8 °C/min to 300 °C (hold 10 min) |
| Carrier Gas | Helium, 1.5 mL/min (constant flow) |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
| Transfer Line | 300 °C |
These conditions are adapted from methods for other halogenated phenols and would likely require optimization for this compound. thermofisher.com
Solid-Phase Extraction is a widely used sample preparation technique for isolating and concentrating analytes from a large volume of liquid sample, such as environmental water samples. For fluorinated compounds, specialized SPE sorbents and methods can be employed.
Given the fluorinated nature of this compound, fluorous solid-phase extraction (F-SPE) presents a highly selective option. nih.gov F-SPE utilizes a fluorous silica (B1680970) gel stationary phase that retains fluorinated compounds while allowing non-fluorinated matrix components to be washed away with a "fluorophobic" solvent (e.g., a methanol/water mixture). The retained fluorinated analytes are then eluted with a "fluorophilic" solvent (e.g., methanol or acetonitrile). nih.gov
Alternatively, traditional reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) can be used. The general procedure involves conditioning the cartridge, loading the acidified sample, washing away interferences, and eluting the analyte with an organic solvent. For the analysis of phenols in drinking water, polystyrene-divinylbenzene sorbents have been shown to be effective.
Table 3: General Steps for Solid-Phase Extraction of Phenols from Water
| Step | Description |
| Conditioning | The sorbent is treated with the elution solvent (e.g., methanol) followed by reagent water. |
| Sample Loading | The acidified water sample is passed through the cartridge, where the analyte is retained. |
| Washing | The cartridge is washed with a weak solvent to remove interfering substances. |
| Elution | The analyte of interest is eluted from the cartridge with a small volume of a strong organic solvent. |
Hyphenated Analytical Techniques for Comprehensive Analysis (e.g., HPLC-SPE-NMR-TOF-MS)
The coupling of multiple analytical techniques, known as hyphenation, allows for a more comprehensive characterization of complex samples. The online combination of HPLC for separation, SPE for concentration and purification, and multiple spectroscopic detectors like Nuclear Magnetic Resonance (NMR) and Time-of-Flight Mass Spectrometry (TOF-MS) provides unparalleled analytical power.
While a specific application of HPLC-SPE-NMR-TOF-MS for this compound has not been detailed in the available literature, the principles of such a system would be applicable. In a hypothetical workflow:
An aqueous sample containing this compound would be injected into an HPLC system for initial separation from other components.
The HPLC eluent corresponding to the peak of interest would be directed to an online SPE cartridge, where the analyte is trapped and concentrated. This step also serves to exchange the HPLC mobile phase for a solvent suitable for NMR analysis (e.g., a deuterated solvent).
After elution from the SPE cartridge, the concentrated analyte would be transferred to an NMR flow cell for structural elucidation.
Simultaneously or sequentially, a portion of the eluent could be directed to a TOF-MS for accurate mass measurement, allowing for the determination of the elemental composition.
A related hyphenated technique, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS), has been developed for the analysis of perfluorinated compounds. This method uses a post-column reaction to detect fluorine-containing molecules, offering a fluorine-specific detection method that can quantify all fluorinated compounds present. elsevierpure.com Such an approach could be adapted for the specific detection and quantification of this compound and its potential degradation products in complex matrices.
Computational and Theoretical Chemistry Studies on 3,4 Bis Trifluoromethyl Phenol
Quantum Chemical Calculations (DFT, HF, MP2) for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. The most common methods for this are Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2).
Density Functional Theory (DFT) has become a popular approach due to its favorable balance of accuracy and computational cost. nih.gov For 3,4-Bis(trifluoromethyl)phenol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be used to perform a full geometry optimization. acs.org This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
Hartree-Fock (HF) theory is a foundational ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of all others. acs.orguni-muenchen.de While less accurate than DFT for many systems because it neglects electron correlation, it serves as a crucial starting point for more advanced calculations. uni-muenchen.de
Møller-Plesset (MP2) perturbation theory is a post-Hartree-Fock method that incorporates electron correlation to provide more accurate results, particularly for geometry and energy calculations. brighton.ac.ukresearchgate.net An MP2 geometry optimization of this compound would offer a higher level of theory for its structural parameters compared to HF and, in some cases, DFT. researchgate.net
These calculations would elucidate the electronic structure, detailing how the electron-withdrawing trifluoromethyl groups and the hydroxyl group influence the geometry and electron density of the benzene (B151609) ring.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | DFT (e.g., B3LYP/6-311+G(d,p)) | HF (e.g., 6-311+G(d,p)) | MP2 (e.g., 6-311+G(d,p)) |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C-O | Data not available in literature | Data not available in literature | Data not available in literature |
| O-H | Data not available in literature | Data not available in literature | Data not available in literature |
| C-CF₃ | Data not available in literature | Data not available in literature | Data not available in literature |
| Ring C-C (avg.) | Data not available in literature | Data not available in literature | Data not available in literature |
| Bond Angles (º) | |||
| C-O-H | Data not available in literature | Data not available in literature | Data not available in literature |
| C-C-O | Data not available in literature | Data not available in literature | Data not available in literature |
| C-C-CF₃ | Data not available in literature | Data not available in literature | Data not available in literature |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com
For this compound, FMO analysis would reveal how the electron-withdrawing CF₃ groups lower the energy of both the HOMO and LUMO compared to unsubstituted phenol (B47542). The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. hakon-art.com
From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated. hakon-art.comresearchgate.net These descriptors quantify aspects of a molecule's reactivity and include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): (I - A) / 2. It measures resistance to change in electron distribution.
Chemical Softness (S): 1 / (2η).
Electronegativity (χ): (I + A) / 2.
Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (-(I+A)/2).
These values provide a quantitative basis for comparing the reactivity of this compound with other molecules.
Table 2: Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in literature |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in literature |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available in literature |
| Ionization Potential (I) | -EHOMO | Data not available in literature |
| Electron Affinity (A) | -ELUMO | Data not available in literature |
| Chemical Hardness (η) | (I - A) / 2 | Data not available in literature |
| Electronegativity (χ) | (I + A) / 2 | Data not available in literature |
| Electrophilicity Index (ω) | χ² / (2η) | Data not available in literature |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. rsc.orgfrontiersin.org Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Organic molecules with significant charge separation, often found in donor-π-acceptor systems, can exhibit large NLO responses. researchgate.net
For this compound, the presence of the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl groups could lead to interesting NLO properties. DFT calculations are commonly employed to compute the components of the polarizability and hyperpolarizability tensors. nih.govacs.org The total (or average) values are then derived from these tensor components. A large value for the first-order hyperpolarizability (βtot) suggests that the material could be effective for applications like second-harmonic generation.
Table 3: Calculated Non-Linear Optical (NLO) Properties
| Property | Description | Calculated Value |
|---|---|---|
| Dipole Moment (μ) | Measure of molecular polarity | Data not available in literature |
| Polarizability (α) | Measure of the distortion of electron cloud by an electric field | Data not available in literature |
| First-Order Hyperpolarizability (β) | Measure of the second-order NLO response | Data not available in literature |
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution in a molecule, which is crucial for identifying sites for electrophilic and nucleophilic attack. bhu.ac.inuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and positive potentials around the acidic hydrogen of the hydroxyl group and the electron-deficient trifluoromethyl groups.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edumpg.de This method provides detailed insights into intramolecular interactions, such as hyperconjugation and charge transfer. dergipark.org.trwisc.edu For this compound, NBO analysis would quantify the electron density on each atom (natural population analysis) and describe the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This can reveal, for example, the delocalization of the oxygen lone pairs into the antibonding orbitals of the aromatic ring or the strong inductive effects of the CF₃ groups.
Table 4: Selected NBO Analysis Results
| Analysis Type | Finding |
|---|---|
| Natural Charges | |
| Oxygen (O) | Data not available in literature |
| Carbon (C) atoms of CF₃ groups | Data not available in literature |
| Hydrogen (H) of OH group | Data not available in literature |
| Donor-Acceptor Interactions | |
| LP(O) -> π*(C-C) | Data not available in literature (Stabilization Energy in kcal/mol) |
| π(C-C) -> σ*(C-CF₃) | Data not available in literature (Stabilization Energy in kcal/mol) |
Theoretical Investigations of Tautomeric Stability and Hydrogen Bonding
Phenols can theoretically exist in equilibrium with their keto tautomers. Computational methods can be used to determine the relative stability of these tautomeric forms by calculating their total energies. nih.gov The energy difference (ΔE = Eketo - Ephenol) indicates which form is more stable; a large positive value would confirm the overwhelming stability of the phenol form, as is typical for most simple phenols. nih.gov The calculations can also determine the energy barrier for the tautomerization reaction.
Table 5: Theoretical Hydrogen Bonding and Tautomerism Data
| Parameter | Description | Calculated Value |
|---|---|---|
| Tautomerism | ||
| ΔE (Phenol-Keto) | Relative energy difference between phenol and keto tautomers | Data not available in literature |
| Hydrogen Bonding | ||
| H-Bond Interaction Energy (dimer) | Strength of the O-H···O hydrogen bond between two molecules | Data not available in literature |
| H-Bond Distance (O···H) | Length of the hydrogen bond in a modeled complex | Data not available in literature |
Molecular Dynamics Simulations and Conformational Analysis
While this compound is a relatively rigid molecule, it possesses rotational freedom around the C-O bond and the C-CF₃ bonds. Conformational analysis involves systematically exploring these rotations to identify the stable conformers (energy minima) and the transition states that separate them. researchgate.net For this molecule, a key aspect would be determining the preferred orientation of the hydroxyl group's hydrogen atom relative to the rest of the molecule and the rotational barriers for the trifluoromethyl groups.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and translations, often within a simulated solvent environment. nih.gov This approach can be used to explore the conformational landscape, study the dynamics of hydrogen bonding with solvent molecules, and understand how the molecule behaves at a finite temperature. researchgate.netnih.gov
Table 6: Conformational Analysis and Molecular Dynamics Parameters
| Analysis | Parameter | Result |
|---|---|---|
| Conformational Analysis | Relative energy of stable conformers | Data not available in literature |
| Rotational barrier of the -OH group | Data not available in literature | |
| Rotational barrier of the -CF₃ groups | Data not available in literature | |
| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Data not available in literature |
| Radial Distribution Functions (e.g., O···Hwater) | Data not available in literature |
Applications of 3,4 Bis Trifluoromethyl Phenol in Advanced Materials and Catalysis
Role as a Building Block in Complex Organic Synthesis
As a functionalized aromatic molecule, 3,4-Bis(trifluoromethyl)phenol serves as a versatile building block for constructing more complex molecular architectures. The presence of the hydroxyl group provides a reactive site for esterification and etherification, while the bis(trifluoromethyl)-substituted phenyl ring imparts enhanced lipophilicity, metabolic stability, and unique electronic characteristics to the target molecules.
Precursor in Pharmaceutical Intermediate Development
In the field of medicinal chemistry, the incorporation of trifluoromethyl groups is a widely used strategy to enhance a drug candidate's pharmacokinetic and pharmacodynamic properties. This compound has been successfully utilized as a precursor in the synthesis of potential therapeutic agents.
Researchers have synthesized a series of bis(trifluoromethyl)phenyl-conjugated hydroxycinnamate hybrids through the esterification of naturally derived hydroxycinnamic acids, such as caffeic acid and ferulic acid, with various bis(trifluoromethyl)-substituted phenols, including the 3,4-isomer acs.org. This work was inspired by the 2,5-bis(trifluoromethyl)phenyl motif present in dutasteride, a clinically approved inhibitor of the steroid 5α-reductase (SRD5A1) enzyme acs.org. The resulting 3',4'-bis(trifluoromethyl)phenyl hydroxycinnamates were designed to enhance lipophilicity for better transmembrane properties and to improve binding interactions within the SRD5A1 catalytic pocket acs.org. The investigation into these derivatives provides valuable insights for developing nonsteroidal inhibitors targeting SRD5A1, which could be used as topical antiandrogenic agents for treating androgen-related conditions acs.org.
| Compound ID | Hydroxycinnamate Core | Phenol (B47542) Precursor | Resulting Ester acs.org |
| 10b | Ferulic Acid derivative | This compound | 3',4'-bis(trifluoromethyl)phenyl ferulate |
| 11b | Caffeic Acid derivative | This compound | 3',4'-bis(trifluoromethyl)phenyl caffeate |
| 12b | Caffeic Acid derivative | This compound | 3',4'-bis(trifluoromethyl)phenyl caffeate (acetylated) |
Application in Functional Plastics and Polymer Synthesis
The introduction of fluorine atoms into polymer backbones is known to impart desirable properties such as high thermal stability, chemical resistance, and specific optical and dielectric characteristics. While direct polymerization of this compound into polycarbonates or polyarylates is not widely documented, related fluorinated monomers are extensively used in the synthesis of high-performance polymers like poly(arylene ether)s.
For instance, monomers containing the fluoro-trifluoromethylphenyl structure, such as 4-fluoro-3-trifluoromethyl phenyl boronic acid, have been used to synthesize novel poly(arylene ether)s via aromatic nucleophilic displacement reactions with various bisphenols researchgate.net. These polymers exhibit high thermal stability, with 5% weight loss occurring at temperatures up to 490°C, and high glass transition temperatures (up to 310°C) researchgate.net. The incorporation of trifluoromethyl groups into polymers like polyarylates has been shown to increase glass transition temperatures and enhance thermal stability compared to their non-fluorinated analogues researchgate.net. Given these established principles, this compound represents a promising, though less explored, monomer for creating functional polycarbonates, polyarylates, and other polymers where high thermal stability, chemical inertness, and tailored solubility are required.
Catalytic Applications in Organic Transformations
The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the phenolic proton in this compound. This heightened acidity opens up potential applications in catalysis where the molecule can act as a proton donor or be modified to create electronically distinct ligands.
Use as a Catalyst in Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions are fundamental transformations in organic synthesis. While not a conventional catalyst, highly acidic phenols can facilitate such reactions. The catalytic activity of these phenols stems from their ability to act as Brønsted acids, activating substrates towards nucleophilic attack through protonation or hydrogen bonding rsc.org.
The presence of two -CF3 groups drastically increases the acidity of the phenol, making it a potent proton donor libretexts.org. This principle has been demonstrated with the closely related isomer, 3,5-Bis(trifluoromethyl)phenol (B1329299), which has been successfully employed as an effective catalyst for the SNAr reaction of chloropyridines with various amines acs.org. The study suggests an addition-elimination mechanism for the reaction acs.org. Although direct studies featuring the 3,4-isomer in this specific catalytic role are not prominent, its comparable acidity suggests it could function similarly, activating electrophilic aromatic systems and promoting nucleophilic substitution under appropriate conditions.
Ligand Design in Transition Metal Catalysis
The performance of transition metal catalysts is critically dependent on the steric and electronic properties of their coordinating ligands rutgers.edu. Phenols can be derivatized into various ligand types, such as phosphinites, where the phenol oxygen is bonded to a phosphorus atom. The electronic character of the aryl group on the phenol directly influences the properties of the resulting ligand and, consequently, the catalytic activity of the metal center.
Ancillary ligands containing the bis(trifluoromethyl)phenyl moiety are utilized in transition metal chemistry to create highly electron-deficient metal centers, which can alter catalytic reactivity and selectivity rsc.org. By converting this compound into a ligand scaffold, one could generate a highly electron-poor ligand due to the potent inductive effects of the two -CF3 groups. Such a ligand could be beneficial in catalytic cycles that require an electron-deficient metal, such as certain types of oxidation or C-H activation reactions nih.gov. While this remains a theoretical application based on established principles of ligand design, the unique electronic signature of the 3,4-bis(trifluoromethyl)phenyl group makes it an intriguing candidate for the development of novel ligands.
Application as a Hydrogen Donor in Synergistic Extraction Systems
Synergistic extraction is a liquid-liquid extraction technique where a mixture of two extractants provides significantly enhanced extraction efficiency compared to the sum of their individual effects mdpi.com. This process often involves a primary chelating extractant that binds to a metal ion and a secondary extractant, or synergist, that stabilizes the resulting complex.
Strongly acidic molecules can act as effective synergists by functioning as hydrogen bond donors nih.govnih.gov. The highly acidic nature of this compound makes it a strong candidate for this role. In a synergistic system, this phenol could form a hydrogen bond with the metal-chelate complex, neutralizing any residual charge, increasing its size, and enhancing its lipophilicity. This adduct formation improves the solubility of the complex in the organic solvent phase, thereby increasing the efficiency of the metal extraction from the aqueous phase. While specific studies detailing the use of this compound in this capacity are limited, its strong hydrogen-bonding potential is a clear indicator of its suitability for such applications.
Development of Sensing Materials and Chemosensors
Following a comprehensive review of available scientific literature, no specific research findings or data were identified regarding the direct application of this compound in the development of sensing materials and chemosensors. The conducted searches did not yield studies detailing the use of this particular compound as a primary component or functional moiety in the design of chemical sensors for analytes.
While related compounds containing the bis(trifluoromethyl)phenyl group have been explored in other areas of chemistry, such as in the synthesis of ligands for catalysis or as components of larger molecular structures, their specific application to sensing and chemosensor technology is not documented for the 3,4-substituted isomer in the available literature. Therefore, detailed research findings, mechanisms of action, or performance data in the context of sensing materials for this compound cannot be provided.
Environmental Fate and Degradation Pathways of 3,4 Bis Trifluoromethyl Phenol
Photodegradation Pathways and Mechanisms
Photodegradation, or photolysis, is a key abiotic process that can lead to the transformation of chemical compounds in the aquatic environment through the action of sunlight. For aromatic compounds containing trifluoromethyl groups, this process can be a significant pathway for degradation.
The photolytic degradation of aromatic compounds containing trifluoromethyl (-CF3) groups is a known source of Trifluoroacetic Acid (TFA) in the environment. aropha.comresearchgate.net Studies on related compounds, such as 3-trifluoromethyl-4-nitrophenol (TFM), have demonstrated that photohydrolytic degradation leads to the production of TFA. researchgate.net The mechanism involves the cleavage of the -CF3 group from the aromatic ring, which is then converted to the persistent and highly water-soluble TFA. researchgate.net While direct studies on 3,4-Bis(trifluoromethyl)phenol are limited, the presence of two -CF3 groups suggests it is a potential precursor to TFA upon photolysis. The process is generally initiated by the absorption of UV radiation, leading to an excited state of the molecule and subsequent reactions that can include the formation of trifluoromethyl radicals (•CF3) and ultimately TFA. frontiersin.orgnih.gov
The rate of photodegradation and the resulting products are strongly influenced by environmental conditions such as pH and the specific arrangement of substituents on the aromatic ring. researchgate.net Research on various trifluoromethylphenols has shown that both the photolytic half-life and the yield of TFA are dependent on these factors. researchgate.net For instance, the photolysis of the lampricide TFM is significantly faster at pH 9 (half-life of 22 hours) compared to pH 7 (half-life of 91.7 hours), which is attributed to the higher reactivity of the deprotonated phenolate (B1203915) anion in its excited state. researchgate.net However, the yield of TFA from TFM was higher at pH 7 (17.8%) than at pH 9 (5.1%). researchgate.net
The substituent pattern also plays a critical role. The presence of other functional groups on the phenol (B47542) ring can alter the electronic properties of the molecule and its light-absorbing characteristics, thereby affecting the degradation rate and pathway. researchgate.netrsc.org For this compound, the two electron-withdrawing -CF3 groups are expected to significantly influence its photochemical behavior, though specific half-life data under varying pH conditions are not available in the cited literature.
Biodegradation Studies in Aquatic and Soil Systems
Biodegradation involves the breakdown of organic compounds by microorganisms and is a crucial process for removing chemicals from soil and water. The strong C-F bonds make trifluoromethylated compounds generally resistant to microbial attack. uni-stuttgart.de
"Ready biodegradability" tests, such as those described in the OECD 301 guidelines, are stringent screening methods used to determine if a chemical can be expected to degrade rapidly and completely in an aerobic environment. oecd.orgconcawe.eu These tests typically run for 28 days and measure degradation through parameters like oxygen consumption or carbon dioxide production. oecd.org A substance is generally considered readily biodegradable if it reaches a pass level of 60-70% degradation within a 10-day window during the 28-day test period. oecd.orgconcawe.eu
There is no specific information in the provided search results regarding the ready biodegradability of this compound based on standard tests like the OECD 301C (Modified MITI test). aropha.combpcinstruments.com However, the general resistance of fluorinated compounds to microbial degradation suggests that it is unlikely to be classified as readily biodegradable. uni-stuttgart.de
| Test Guideline | Method Name | Principle | Pass Level (in 28 days) |
|---|---|---|---|
| OECD 301 B | CO2 Evolution Test | Measures CO2 produced during biodegradation. | 60% of Theoretical CO2 (ThCO2) |
| OECD 301 C | Modified MITI (I) Test | Measures Biochemical Oxygen Demand (BOD). Suitable for poorly soluble, volatile, or adsorbing substances. | 60% of Theoretical Oxygen Demand (ThOD) |
| OECD 301 D | Closed Bottle Test | Measures BOD in a closed bottle over 28 days. | 60% of ThOD |
| OECD 301 F | Manometric Respirometry Test | Measures oxygen consumption in a closed respirometer. | 60% of ThOD |
The microbial metabolism of trifluoromethylated aromatic compounds is challenging for microorganisms. uni-stuttgart.de While data for this compound is scarce, studies on related compounds provide insight into potential metabolic pathways. A common initial step in the degradation of phenols is hydroxylation to form a catechol derivative. If this compound were to be hydroxylated, it could form a trifluoromethyl-substituted catechol.
Research on the bacterial metabolism of 3-trifluoromethyl-catechol has shown that while bacteria can cleave the aromatic ring via a meta-cleavage pathway, the resulting ring fission product, 7,7,7-trifluoro-2-hydroxy-6-oxohepta-2,4-dienoic acid (7-TFHOD), is a dead-end metabolite. uni-stuttgart.denih.gov The hydrolase enzymes that should further process this intermediate bind to it strongly, but the turnover rates are negligible. uni-stuttgart.denih.gov This indicates that even if initial transformation occurs, the trifluoromethyl group can halt the degradation sequence, leading to the accumulation of persistent fluorinated intermediates. uni-stuttgart.de
Identification and Characterization of Environmental Transformation Products
Identifying the transformation products (TPs) of a compound is essential for a complete environmental risk assessment, as these products can be as or more persistent and toxic than the parent molecule. usgs.govnih.govnih.gov
Based on the degradation pathways of analogous compounds, several TPs can be anticipated from the degradation of this compound:
Advanced Analytical Method Development for Environmental Monitoring of Fluorinated Phenols
The detection and quantification of fluorinated phenols, including this compound, in environmental matrices present a significant analytical challenge. azolifesciences.com These challenges stem from the need for high sensitivity and specificity to detect low concentrations of these pollutants within complex environmental samples. azolifesciences.com Consequently, advanced analytical methods are crucial for effective environmental monitoring, regulatory enforcement, and understanding the fate of these contaminants. mdpi.com Techniques based on chromatography and mass spectrometry are central to the analysis of these compounds at trace levels. azolifesciences.commdpi.com
A variety of analytical approaches have been developed and applied for the monitoring of fluorinated and other phenolic compounds in environmental samples, primarily water. These methods often involve a combination of a sample extraction/concentration step followed by sophisticated instrumental analysis.
Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques used for analyzing phenolic compounds. mdpi.com High-performance liquid chromatography (HPLC), in particular, is frequently employed for the quantitative determination of fluorinated phenols. For instance, an analytical method for 3-(trifluoromethyl)-4-nitrophenol (TFM) in freshwater utilizes an Agilent 1100 HPLC system with a UV detector. epa.gov This method demonstrates the utility of HPLC for achieving specific detection and quantification in aqueous samples. epa.gov For enhanced separation efficiency and faster analysis times, modern approaches leverage columns with sub-2 µm fully porous or sub-3 µm superficially porous stationary phases. bac-lac.gc.ca
Mass Spectrometry and Other Detectors: Coupling chromatographic systems with advanced detectors is key to achieving the required sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For phenolic compounds, a derivatization step may be used to improve chromatographic behavior and detection. epa.gov GC-MS has proven effective in identifying specific fluorinated phenols, such as 3-(trifluoromethyl)phenol (B45071), even in complex scenarios like taste and odor incidents in drinking water. csic.esnih.gov In one such case, concentration levels as high as 17,000 ng/L were detected in groundwater. csic.esnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are the most frequently applied techniques for analyzing phenolic compounds in water. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) allows for the identification of emerging contaminants that are not typically monitored. azolifesciences.com The use of tandem MS with a triple quadrupole mass detector (QqQ) can achieve exceptional specificity and detect analytes on the low picogram scale. azolifesciences.com
Other Detectors: While mass spectrometry is common, other detectors are also used. HPLC systems may employ UV detectors, setting the wavelength to where the target analyte has maximum absorbance (e.g., 295 nm for TFM). epa.gov For underivatized phenols, a Flame Ionization Detector (FID) can be used with GC, while an Electron Capture Detector (ECD) is suitable for phenols derivatized with pentafluorobenzyl bromide (PFBBr), as it is highly sensitive to halogenated compounds. epa.gov
Sample Preparation and Extraction: Effective sample preparation is critical for isolating target analytes from the environmental matrix and concentrating them to levels detectable by the instrument. Techniques such as liquid-liquid extraction (LLE), closed-loop stripping analysis (CLSA), and purge and trap (P&T) are used to extract and concentrate compounds like 3-(trifluoromethyl)phenol from water samples. csic.es
Specialized Techniques: For organofluorine compounds, ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy offers a unique and powerful tool. acs.org It can be used to detect and quantify a wide range of fluorinated species, providing insights into the transformation and degradation of fluorinated phenols during treatment processes. acs.org
The performance of these analytical methods is characterized by parameters such as the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOQ is a critical parameter, representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For example, a validated HPLC-UV method for TFM in freshwater reported an LOQ of 0.0608 mg/L. epa.gov
Table 1: Performance of Analytical Methods for Fluorinated Phenols
| Compound | Analytical Technique | Matrix | LOQ | LOD | Source |
|---|---|---|---|---|---|
| 3-(Trifluoromethyl)-4-nitrophenol (TFM) | HPLC-UV | Freshwater | 0.0608 mg/L | - | epa.gov |
| 3-(Trifluoromethyl)-4-nitrophenol (TFM) | HPLC-UV | Algal Assay Medium | 0.02 mg/L | 0.006 mg/L | epa.gov |
| 3-(Trifluoromethyl)phenol | CLSA-GC-MS | Groundwater | - | - | csic.esnih.gov |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(Trifluoromethyl)-4-nitrophenol |
| 3-(Trifluoromethyl)phenol |
| 2-(Trifluoromethyl)phenol |
| 4-(Trifluoromethyl)phenol |
| 2-Fluorophenol |
| 3-Fluorophenol |
| 4-Fluorophenol |
| 2,6-Difluorophenol |
| 3,5-Difluorophenol |
| Trifluoroacetic acid |
| 3-(Trifluoromethyl)anisole |
| 3-(Trifluoromethyl)aniline |
| d6-Phenol |
| L-Ascorbic acid |
| Carbon disulfide |
| 1-Chlorodecane |
| Tetrachloroethylene |
| Xylenes |
| Ethylbenzene |
| Phenol |
| 3-Ethylphenol |
| 4-Ethylphenol |
| 3-Methylphenol |
| 4-Methylphenol |
| 4-Nitro-3-(trifluoromethyl)phenol |
| Diazomethane |
| α-Bromo-2,3,4,5,6-pentafluorotoluene |
| 2,4-Dinitrophenol |
| 2-Methyl-4,6-dinitrophenol |
Structure Activity and Structure Property Relationship Studies for 3,4 Bis Trifluoromethyl Phenol
Influence of Trifluoromethyl Substitution on Electronic Properties and Reactivity
The introduction of trifluoromethyl (CF3) groups onto a phenol (B47542) ring significantly alters its electronic properties and reactivity. The CF3 group is a powerful electron-withdrawing substituent, a property stemming from the high electronegativity of fluorine atoms. mdpi.comnih.gov This strong inductive effect (-I effect) withdraws electron density from the aromatic ring and the phenolic hydroxyl group.
In 3,4-bis(trifluoromethyl)phenol, the presence of two such groups greatly enhances the acidity of the phenolic proton compared to phenol itself. The electron withdrawal stabilizes the resulting phenoxide anion by delocalizing the negative charge, making the corresponding phenol a stronger acid. vanderbilt.eduucalgary.ca This increased acidity makes the hydroxyl group more reactive towards bases and influences its participation in hydrogen bonding.
Furthermore, the electron-deficient nature of the aromatic ring in this compound deactivates it towards electrophilic aromatic substitution reactions. Conversely, it becomes more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The strong electron-withdrawing properties of the trifluoromethyl groups enhance the electrophilic character at other sites on the molecule. nih.gov
Correlation between Molecular Structure and Spectroscopic Signatures
The molecular structure of this compound gives rise to characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum is expected to show signals for the aromatic protons, with their chemical shifts influenced by the deshielding effect of the two trifluoromethyl groups. The phenolic proton will appear as a singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons. The carbons directly attached to the trifluoromethyl groups will show splitting due to coupling with the fluorine atoms. The chemical shifts of all aromatic carbons will be affected by the electron-withdrawing nature of the substituents.
¹⁹F NMR: The fluorine spectrum is a key identifier for this compound. It will exhibit a singlet for each of the two trifluoromethyl groups, as they are chemically equivalent in many solvents. The chemical shifts of these signals are characteristic of the trifluoromethyl group attached to an aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Strong absorption bands corresponding to C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Below is a table summarizing the expected spectroscopic data for bis(trifluoromethyl)phenols.
| Spectroscopic Technique | Expected Features for Bis(trifluoromethyl)phenols |
| ¹H NMR | Aromatic proton signals, phenolic OH singlet |
| ¹³C NMR | Signals for aromatic carbons, C-F coupling |
| ¹⁹F NMR | Singlet(s) characteristic of Ar-CF₃ groups |
| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), Strong C-F stretch (1100-1300 cm⁻¹) |
Impact of Trifluoromethyl Groups on Lipophilicity and Membrane Permeability
The presence of trifluoromethyl groups has a profound impact on the lipophilicity of a molecule, which in turn influences its membrane permeability. Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical parameter in medicinal chemistry as it affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
The trifluoromethyl group is known to be highly lipophilic. mdpi.com The substitution of hydrogen atoms with fluorine atoms increases the lipophilicity of the molecule. researchgate.net Consequently, this compound is significantly more lipophilic than phenol. This increased lipophilicity can enhance the compound's ability to partition into lipid bilayers, a key step in crossing biological membranes. nih.gov
Enhanced membrane permeability is a direct consequence of increased lipophilicity. nih.gov Molecules with optimal lipophilicity can more readily diffuse across the lipid core of cell membranes. nih.gov Studies have shown that fluorinated compounds can exhibit increased membrane permeability. researchgate.net Therefore, the two trifluoromethyl groups in this compound are expected to facilitate its transport across cellular membranes. However, it is important to note that the relationship between lipophilicity and membrane permeability is not always linear, and other factors such as molecular size and hydrogen bonding capacity also play a role.
Structure-Activity Correlations in Biological Systems for Bis(trifluoromethyl)phenols
The structural features of bis(trifluoromethyl)phenols, particularly the number and position of the trifluoromethyl groups, are critical determinants of their biological activity.
Effects on Binding Affinity to Molecular Targets
The introduction of trifluoromethyl groups can significantly enhance the binding affinity of a molecule to its biological target. mdpi.com This can be attributed to several factors:
Hydrophobic Interactions: The lipophilic nature of the trifluoromethyl groups can lead to favorable hydrophobic interactions with nonpolar pockets in a protein's binding site. mdpi.com
Electrostatic Interactions: The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution of the molecule, potentially leading to more favorable electrostatic interactions with the target. mdpi.com
Conformational Effects: The steric bulk of the trifluoromethyl groups can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that fits the binding site more effectively.
Relationship between Fluorine Position and Biological Efficacy
The position of fluorine-containing substituents on an aromatic ring can have a dramatic effect on the biological efficacy of a compound. The specific substitution pattern of this compound will dictate its interaction with biological targets.
Research on other fluorinated phenols has demonstrated that even subtle changes in the position of fluorine atoms can lead to significant differences in biological activity. nih.gov Therefore, the 3,4-substitution pattern of the trifluoromethyl groups in this specific phenol is a key determinant of its potential biological effects.
Emerging Research Frontiers and Future Perspectives for 3,4 Bis Trifluoromethyl Phenol
Computational Design and Prediction of Novel Bis(trifluoromethyl)phenol Derivatives
The advent of powerful computational tools has revolutionized the design and prediction of novel molecules. In silico methods are increasingly being employed to explore the vast chemical space of 3,4-Bis(trifluoromethyl)phenol derivatives, enabling the rational design of compounds with tailored properties.
Detailed research findings indicate that density functional theory (DFT) and other quantum mechanical methods are being used to predict the physicochemical properties of fluorinated phenols, such as their pKa values, redox potentials, and reactivity. mdpi.com These computational approaches allow researchers to screen virtual libraries of derivatives and identify candidates with enhanced biological activity or improved material characteristics. For instance, structure-activity relationship (SAR) studies, guided by computational modeling, have been instrumental in the development of novel fluorinated polyphenols as selective kinase inhibitors. nih.govnih.gov Molecular docking simulations can predict the binding affinity and mode of interaction of these derivatives with biological targets, such as enzymes and receptors, thereby accelerating the drug discovery process. nih.govekb.eg
Future research in this area will likely focus on the development of more accurate and efficient computational models that can predict a wider range of properties, including toxicity and metabolic fate. The integration of machine learning and artificial intelligence with quantum chemical calculations holds the promise of rapidly identifying promising new derivatives of this compound for a variety of applications.
Table 1: Computational Approaches in the Design of Bis(trifluoromethyl)phenol Derivatives
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of physicochemical properties | pKa, redox potential, reactivity |
| Molecular Docking | Prediction of biomolecular interactions | Binding affinity, binding mode |
| Structure-Activity Relationship (SAR) | Optimization of biological activity | Potency, selectivity |
| Machine Learning / AI | High-throughput screening | Toxicity, metabolic fate |
Development of Sustainable and Green Synthesis Methodologies
The increasing emphasis on environmental sustainability has driven the development of green and efficient methods for the synthesis of fluorinated compounds. Traditional fluorination methods often rely on harsh reagents and produce significant amounts of hazardous waste. tandfonline.com Consequently, researchers are actively exploring more environmentally benign alternatives for the synthesis of this compound and its derivatives.
Recent advances in green fluorine chemistry include the use of milder and more selective fluorinating agents, as well as the development of catalytic methods that reduce waste and improve atom economy. tandfonline.comrsc.org For example, solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) offers a rapid and environmentally friendly route to N-heteroaryl fluorides without the need for toxic solvents. rsc.org Electrochemical fluorination is another promising green approach that provides a sustainable and scalable platform for the synthesis of organofluorine compounds under mild conditions. researchgate.net Furthermore, the development of catalytic methods for trifluoromethylation, including visible-light-promoted reactions, presents a more sustainable alternative to traditional methods. chemistryviews.org
Future research will continue to focus on the development of catalytic systems that can efficiently introduce trifluoromethyl groups into aromatic rings with high regioselectivity. The use of renewable feedstocks and the design of integrated synthetic processes that minimize waste and energy consumption will be key priorities in the sustainable production of this compound.
Exploration of New Catalytic and Materials Science Applications
The unique electronic properties of this compound make it an attractive candidate for applications in catalysis and materials science. The electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity and stability of molecules, leading to the development of novel catalysts and high-performance materials.
In materials science, the incorporation of trifluoromethyl groups into polymers such as poly(arylene ether)s and poly(aryl ether ketones) has been shown to enhance their thermal stability, solubility, and dielectric properties. acs.orgtandfonline.comnih.govresearchgate.net These fluorinated polymers are promising materials for applications in microelectronics and high-frequency communication systems. tandfonline.comnih.gov The rigid structure and low polarizability imparted by the trifluoromethyl groups can lead to materials with low dielectric constants and high glass transition temperatures. acs.orgtandfonline.comnih.gov
In the realm of catalysis, phenols and their derivatives can act as ligands for transition metal catalysts or as organocatalysts themselves. The electronic and steric properties of this compound can be tuned to modulate the activity and selectivity of catalytic reactions. For example, trifluoromethoxy groups, which share some electronic similarities with trifluoromethyl groups, have been shown to influence the conformation and binding affinity of molecules in catalytic systems. nih.gov
Future research will likely explore the use of this compound as a building block for the synthesis of novel polymers with advanced properties, such as high thermal resistance and low flammability. Additionally, the development of chiral derivatives of this compound could open up new avenues in asymmetric catalysis.
Table 2: Properties of Polymers Incorporating Trifluoromethyl Groups
| Polymer Type | Enhanced Properties | Potential Applications |
|---|---|---|
| Poly(arylene ether)s | Thermal stability, solubility | High-performance plastics |
| Poly(aryl ether ketones) | Low dielectric constant, high glass transition temperature | Microelectronics, 5G communication |
Advanced Mechanistic Elucidation in Complex Biological Systems
Understanding the interactions of fluorinated compounds with biological systems is crucial for the development of safe and effective drugs and agrochemicals. The introduction of trifluoromethyl groups can significantly alter the biological activity of a molecule by influencing its metabolic stability, binding affinity, and membrane permeability. researchgate.net
The presence of fluorine can modulate the acidity of the phenolic hydroxyl group, which in turn affects the molecule's ability to interact with biological targets through hydrogen bonding. nih.gov The lipophilicity of the trifluoromethyl groups can enhance the membrane permeability of a compound, facilitating its uptake into cells. researchgate.net Researchers are utilizing advanced analytical techniques and in silico modeling to elucidate the precise mechanisms by which compounds like this compound exert their biological effects. For instance, studies on fluorinated polyphenols have shed light on their inhibitory activity against specific enzymes implicated in neuroinflammatory diseases. nih.govnih.gov
Future research will focus on a deeper understanding of the metabolic pathways of bis(trifluoromethyl)phenols and the potential for the formation of persistent and toxic metabolites. The use of advanced techniques such as cryo-electron microscopy and high-resolution mass spectrometry will be instrumental in visualizing the interactions of these compounds with their biological targets at the molecular level.
Strategies for Environmental Remediation of Fluorinated Aromatic Contaminants
The widespread use of fluorinated compounds has led to concerns about their environmental persistence and potential for contamination. Trifluoromethylphenols have been identified as environmental contaminants that can arise from the degradation of certain pharmaceuticals and agrochemicals. rsc.orgrsc.orgchemrxiv.org Therefore, the development of effective remediation strategies for these fluorinated aromatic pollutants is of paramount importance.
Research into the environmental fate of trifluoromethylphenols has shown that some isomers can undergo spontaneous aqueous defluorination under certain conditions, leading to the formation of less harmful products. rsc.orgrsc.orgchemrxiv.orgresearchgate.net However, the stability of the carbon-fluorine bond often makes these compounds resistant to natural degradation processes. mdpi.com Microbial degradation has been investigated as a potential remediation strategy, with some studies showing that certain microorganisms can metabolize fluorinated aromatic compounds under specific conditions. nih.govsemanticscholar.orgresearchgate.net However, polyfluorinated compounds are often more recalcitrant to biodegradation than their monofluorinated counterparts. mdpi.com
Future research in this area will focus on the development of advanced oxidation processes, catalytic reduction methods, and bioremediation strategies specifically tailored for the degradation of persistent fluorinated aromatic compounds like this compound. The goal is to develop cost-effective and environmentally friendly technologies that can efficiently remove these contaminants from soil and water.
Table 3: Environmental Remediation Strategies for Fluorinated Aromatic Compounds
| Remediation Strategy | Mechanism | Challenges |
|---|---|---|
| Spontaneous Defluorination | Hydrolysis under specific pH conditions | Slow reaction rates, incomplete degradation |
| Microbial Degradation | Enzymatic breakdown by microorganisms | Recalcitrance of polyfluorinated compounds |
| Advanced Oxidation Processes | Generation of highly reactive radicals | Potential for formation of toxic byproducts |
| Catalytic Reduction | Use of catalysts to break C-F bonds | Catalyst deactivation, high cost |
Q & A
Q. What are the common synthetic routes for 3,4-Bis(trifluoromethyl)phenol, and how can reaction conditions be optimized for regioselectivity?
Methodological Answer: The synthesis of this compound typically involves halogenation or coupling reactions. A key challenge is achieving regioselectivity due to the steric and electronic effects of the trifluoromethyl groups. For example:
- Nucleophilic aromatic substitution using trifluoromethylthiolate or copper-mediated cross-coupling with trifluoromethyl reagents can introduce CF₃ groups.
- Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd or Cu complexes) influence yield and selectivity. Elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) are often required to suppress side reactions .
- Purification via column chromatography or recrystallization in hexane/ethyl acetate mixtures is critical to isolate the desired regioisomer .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹⁹F NMR : Provides direct evidence of CF₃ group positioning and purity. Chemical shifts between −60 to −65 ppm are typical for aromatic trifluoromethyl groups .
- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding interactions. SHELX programs are widely used for structure refinement, though high-resolution data (d-spacing < 1.0 Å) is recommended due to the compound’s electron-deficient aromatic ring .
- Mass spectrometry (HRMS) : Confirms molecular weight (MW = 258.16 g/mol) and detects impurities. Negative-ion ESI is preferred for phenolic derivatives .
Advanced Research Questions
Q. How can this compound be incorporated into high-performance polyimides, and what factors influence thermal stability and solubility in such polymers?
Methodological Answer:
- Copolymerization : React with dianhydrides (e.g., 3,4′-BPDA) and diamines (e.g., TFMB) to form polyimide precursors. Cyclization at 200–300°C under vacuum yields thermally stable polymers (Tg > 300°C) .
- Solubility enhancement : The electron-withdrawing CF₃ groups reduce chain packing, improving solubility in polar aprotic solvents (e.g., NMP). However, excessive fluorination can increase hydrophobicity, requiring balanced stoichiometry .
- Thermal analysis : TGA (N₂ atmosphere, 10°C/min) reveals decomposition temperatures >500°C, while DMA measures storage modulus retention at high temperatures .
Q. What mechanistic insights have been gained from studying the desymmetrization reactions involving bis(trifluoromethyl)phenol derivatives?
Methodological Answer:
- Remote desymmetrization : Peptide-based catalysts induce asymmetry in bis(phenol) systems via hydrogen-bonding interactions. The CF₃ groups stabilize transition states, favoring enantioselectivity in products (e.g., >90% ee) .
- Computational modeling : DFT studies (B3LYP/6-31G*) identify steric repulsion between CF₃ groups as a driver for atropisomerism. Reaction barriers correlate with solvent polarity—nonpolar solvents (toluene) favor slower, more selective pathways .
Q. How should researchers address discrepancies in reported solubility parameters and spectroscopic data for this compound across different studies?
Methodological Answer:
- Solubility contradictions : Variations arise from crystallinity differences. Recrystallization from ethanol/water mixtures vs. THF/hexane can produce polymorphs with divergent solubility profiles. DSC analysis (heating rate 5°C/min) identifies metastable forms .
- Data validation : Cross-reference ¹H/¹⁹F NMR with NIST Standard Reference Data . For conflicting XRD results, verify space group assignments (e.g., P2₁/c vs. P-1) using SHELXL’s TWIN/BASF commands .
Q. What role does this compound play in biochemical assays, and how does its reactivity compare to other phenolic derivatives?
Methodological Answer:
- Protein quantification : Acts as a Folin-Ciocalteu reagent alternative due to its strong electron-withdrawing groups, enhancing sensitivity in Lowry-type assays. However, higher acidity (pKa ~6.5) requires pH adjustment to avoid protein denaturation .
- Comparative reactivity : The CF₃ groups reduce nucleophilicity compared to unsubstituted phenols, making it less prone to oxidation but more effective in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
